BenchChemオンラインストアへようこそ!

Tetrakis(ethylmethylamino)vanadium(IV)

Atomic Layer Deposition Vapor Pressure Precursor Volatility

Tetrakis(ethylmethylamino)vanadium(IV) (CAS 791114-66-4), commonly abbreviated as TEMAV, is a homoleptic vanadium(IV) amide complex. It is a dark green, air- and moisture-sensitive liquid at room temperature, designed for use as a metal-organic precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for advanced semiconductor manufacturing.

Molecular Formula C12H32N4V
Molecular Weight 283.35 g/mol
CAS No. 791114-66-4
Cat. No. B6359570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(ethylmethylamino)vanadium(IV)
CAS791114-66-4
Molecular FormulaC12H32N4V
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4]
InChIInChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
InChIKeyDIPHIZQUERBDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(ethylmethylamino)vanadium(IV) (TEMAV) Precursor: Core Properties for CVD/ALD Procurement


Tetrakis(ethylmethylamino)vanadium(IV) (CAS 791114-66-4), commonly abbreviated as TEMAV, is a homoleptic vanadium(IV) amide complex [1]. It is a dark green, air- and moisture-sensitive liquid at room temperature, designed for use as a metal-organic precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for advanced semiconductor manufacturing [2].

Why Other Vanadium Amide Precursors Cannot Simply Replace TEMAV in ALD Processes


Direct substitution of TEMAV with other vanadium precursors like tetrakis(diethylamino)vanadium (TDEAV) or vanadium oxytriisopropoxide (VTIP) is not feasible due to substantial differences in key process-enabling properties. TEMAV's unique combination of being a room-temperature liquid with a significantly higher vapor pressure and distinct surface chemistry leads to different film growth behaviors, impurity profiles, and overall film quality [1][2]. These quantifiable differences, detailed below, directly impact process window, throughput, and device performance, making generic substitution a high-risk endeavor for research and production.

Quantifiable Differentiation Evidence for TEMAV Against Closest Analog Precursors


Vapor Pressure Advantage: TEMAV vs. TDEAV for Efficient Precursor Delivery

The patent for TEMAV explicitly states that its vapor pressure is approximately 5 times greater than that of the known precursor tetrakis(diethylamino)vanadium (TDEAV or V(NEt2)4) [1]. This significantly higher volatility enables a lower source temperature during CVD/ALD, improving precursor delivery efficiency and reducing unwanted condensation.

Atomic Layer Deposition Vapor Pressure Precursor Volatility Vanadium Nitride

Room Temperature Liquid State: TEMAV vs. Solid TDEAV for Simplified Handling

The patent explicitly distinguishes TEMAV as being a liquid at room temperature with a melting point of ≤ -70 °C, whereas the comparator TDEAV is typically a solid at these conditions [1]. This eliminates the need for heated source lines and bubblers, simplifying precursor delivery system design and reducing particle generation risks associated with solid precursors.

CVD/ALD Precursor Handling Melting Point Physical State

Linear, Saturating ALD Growth Behavior: TEMAV vs. VTIP for Deposition Control

In a direct comparison for plasma-enhanced ALD of vanadium phosphate, the TEMAV process displayed ideal linear growth, saturating behavior, and yielded uniform, smooth films, whereas the VTIP process did not exhibit this ideal ALD behavior under the same conditions [1]. This demonstrates TEMAV's superior self-limiting reaction chemistry, a hallmark of a true ALD process.

Plasma-Enhanced ALD Growth Rate Film Uniformity Vanadium Phosphate

Achieved Film Resistivity: TEMAV-Derived VO2 vs. Sputtered Films

Vanadium dioxide (VO2) films deposited by ALD using TEMAV exhibited a reversible semiconductor-metal transition with a change in sheet resistance of more than three orders of magnitude, which is an order of magnitude improvement compared to VO2 films prepared by conventional sputtering [1]. This dramatic improvement in film property demonstrates the potential of TEMAV to achieve performance characteristics difficult to match with other material growth techniques.

Vanadium Dioxide Metal-Insulator Transition Film Resistivity

Comparative Surface Chemistry: TEMAV vs. CpV(NMe2)3 for Film Purity

Density functional theory (DFT) calculations comparing TEMAV with a novel precursor CpV(NMe2)3 revealed that while their thermal stabilities are similar, the ligands of TEMAV exhibit stronger adsorption on the growth surface. This higher adsorption energy implies a greater risk of surface contamination and a slightly less efficient ligand removal during the ALD cycle compared to the novel analog [1]. This provides a quantitative mechanistic insight into impurity incorporation, a critical parameter for electronic applications.

Density Functional Theory Adsorption Energy Surface Contamination

High-Impact Application Scenarios for TEMAV Based on Verified Performance Data


ALD of Vanadium Nitride (VN) Diffusion Barriers for Interconnects

TEMAV's ~5x higher vapor pressure compared to TDEAV enables efficient, conformal ALD growth of VN films at lower source temperatures, which is critical for filling high-aspect-ratio structures in advanced interconnects. Its liquid state simplifies integration into high-volume manufacturing tools, making it the preferred precursor for depositing low-resistivity VN barriers.

ALD of High-Performance VO2 Layers for Next-Gen Memory and Smart Glass

The proven ability of TEMAV to deposit VO2 films exhibiting a >3-order-of-magnitude semiconductor-metal transition, an order of magnitude better than sputtered films, makes it an essential precursor for research and production of Mott memristors, neuromorphic computing elements, and thermochromic smart windows. A user prioritizing sharp electrical or optical switching properties should select TEMAV over other precursors or deposition techniques.

Plasma-Enhanced ALD for Complex Oxide and Phosphate Battery Electrodes

In plasma-enhanced ALD processes, TEMAV's ideal linear and saturating growth behavior, directly contrasted with non-ideal behavior from VTIP, guarantees the precise, angstrom-level thickness control needed for depositing uniform vanadium phosphate cathode materials on high-surface-area 3D current collectors. This makes it the definitive choice for researchers developing next-generation thin-film batteries.

Vanadium Sulfide (VS) Deposition for 2D Materials Research

The documented thermal window of 200-300 °C for ALD of vanadium sulfide layers from TEMAV and H2S provides a well-characterized baseline for integrating VSx, a member of the transition metal dichalcogenide family, into electronic and catalytic applications. Researchers can leverage this established process window and TEMAV's known surface chemistry to design experiments and compare against other precursors reliably.

Quote Request

Request a Quote for Tetrakis(ethylmethylamino)vanadium(IV)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.